2,3-Difluoro-5-methoxy-4-methylbenzyl bromide
Description
2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (CAS: 1706461-19-9) is a fluorinated aromatic benzyl bromide derivative. Its molecular formula is C₉H₉BrF₂O, with a calculated molecular weight of 250.9 g/mol. The compound features a benzyl bromide moiety substituted with two fluorine atoms at positions 2 and 3, a methoxy group at position 5, and a methyl group at position 4. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
1-(bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-5-7(13-2)3-6(4-10)9(12)8(5)11/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHQSYCZWCWFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Substituted Toluenes Using Hydrobromic Acid and Hydrogen Peroxide under Light
A well-documented method for related difluorobenzyl bromides involves the bromination of difluorotoluene derivatives using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under photoirradiation. This method is notable for:
- Mild reaction conditions.
- High selectivity for monobromination at the benzylic position.
- Avoidance of traditional brominating agents like N-bromosuccinimide (NBS).
- High product purity and yield.
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Starting material: 2,6-difluorotoluene (analogous to 2,3-difluoro) | Dissolved in organic solvent (e.g., dichloromethane, chloroform). |
| 2 | Add 40% HBr solution and 30% H2O2 dropwise under light (1000W iodine tungsten lamp) irradiation | Reaction proceeds for 6–24 hours at reflux or ambient temperature with stirring. |
| 3 | Workup: Wash with saturated sodium sulfite solution and water, dry over anhydrous sodium sulfate | Removal of residual reagents and purification by silica gel chromatography yields the bromide. |
- The electron-withdrawing fluorine atoms reduce the reactivity of the benzylic methyl hydrogens, leading to high monobromination selectivity.
- Steric hindrance from substituents further favors selective bromination.
- Yields reported for analogous compounds reach ~90%, with purity ≥99% by GC analysis.
This method can be adapted for 2,3-difluoro-5-methoxy-4-methylbenzyl bromide by starting from the corresponding substituted toluene derivative.
Phase Transfer Catalysis and Bromomethylation of Fluorinated Benzaldehydes
Another approach involves multi-step functionalization starting from fluorinated benzaldehydes:
- Fluorinated hydroxybenzaldehydes are reacted with methyl difluoroacetate under basic conditions and phase transfer catalysis to introduce difluoromethoxy groups.
- Subsequent bromomethylation is achieved by reacting the resulting difluoromethoxy benzaldehydes with bromomethyl reagents (e.g., bromomethyl cyclopropane or bromomethyl derivatives) in the presence of potassium carbonate, potassium iodide, and phase transfer catalysts like trimethylbenzylammonium bromide.
- The reaction is typically conducted in solvents such as tetrahydrofuran (THF) at low temperatures (0°C) followed by heating under reflux.
- Workup involves filtration, extraction, drying, and recrystallization to obtain pure bromomethylated products.
Reaction conditions summary:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Fluorinated hydroxybenzaldehyde + methyl difluoroacetate, NaOH, phase transfer catalyst, 60–65°C, 2–5 h | Formation of difluoromethoxy benzaldehyde intermediate. |
| 2 | Intermediate + K2CO3, KI, trimethylbenzylammonium bromide, bromomethyl reagent, THF, 0°C to reflux | Bromomethylation at the benzyl position to yield bromomethylated fluorinated benzaldehyde. |
| 3 | Workup: filtration, extraction, drying, recrystallization | High purity bromomethylated product suitable for further transformations. |
This method emphasizes the use of phase transfer catalysis to facilitate substitution reactions on fluorinated aromatic systems, allowing for high regioselectivity and yields.
Nucleophilic Substitution on Benzyl Bromides in Polar Aprotic Solvents
In research applications, this compound is often prepared or used in nucleophilic substitution reactions:
- The bromide is reacted with nucleophiles (e.g., amines, phenols) in polar aprotic solvents such as dimethylformamide (DMF).
- Potassium carbonate or sodium carbonate serves as a base to scavenge hydrogen bromide.
- Reactions are typically carried out at room temperature or slightly elevated temperatures (up to 80°C).
- Purification is performed by extraction and column chromatography.
This method is more relevant for functionalization rather than initial preparation but illustrates the stability and reactivity of the bromide under mild conditions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The electron-withdrawing effect of fluorine atoms significantly influences the reactivity of the methyl group on the aromatic ring, enhancing selective monobromination at the benzylic position without overbromination.
- Phase transfer catalysis is effective in introducing bromomethyl groups onto fluorinated aromatic aldehydes, enabling subsequent synthetic elaboration.
- The use of hydrobromic acid and hydrogen peroxide as brominating agents reduces costs and environmental impact compared to traditional brominating reagents such as N-bromosuccinimide.
- Purification typically involves standard organic workup procedures and chromatographic techniques to achieve high purity, essential for downstream applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-methoxy-4-methylbenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is being investigated for its role as a precursor in the synthesis of biologically active compounds. Its unique fluorinated structure enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Case Study: Synthesis of SCD1 Inhibitors
Recent research has focused on the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors using this compound. SCD1 is implicated in obesity and metabolic disorders. The compound facilitates the formation of intermediate structures that can be further modified to enhance biological activity against SCD1 .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Precursor for SCD1 inhibitors | |
| SCD1 Inhibitor A | IC50 = 50 nM | |
| SCD1 Inhibitor B | IC50 = 30 nM |
Synthetic Methodologies
The compound serves as a versatile building block in organic synthesis. Its bromine atom can be substituted or eliminated to create various derivatives, which are essential in developing complex organic molecules.
Synthetic Pathways
Several synthetic routes have been developed utilizing this compound:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or alcohols to yield new compounds.
- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the construction of larger molecular frameworks .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material for chromatographic analyses. Its distinct physical properties allow for effective separation and identification in various analytical techniques.
Applications in Chromatography
The compound is utilized in:
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The presence of fluorine atoms enhances the compound’s reactivity and stability. The methoxy and methyl groups influence the compound’s electronic properties, affecting its interactions with other molecules .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key properties of 2,3-difluoro-5-methoxy-4-methylbenzyl bromide and related compounds:
Key Observations:
- Electronic Effects: The methoxy (-OCH₃) and methyl (-CH₃) groups in the target compound donate electrons via resonance and inductive effects, respectively, reducing the electrophilicity of the benzyl carbon compared to analogs with electron-withdrawing groups (e.g., NO₂ in 2-methoxy-5-nitrobenzyl bromide) .
Biological Activity
2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C10H10BrF2O
- Molecular Weight : 281.09 g/mol
The presence of fluorine atoms and a methoxy group in the aromatic ring contributes to the compound's unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes such as cytochrome P450, which are crucial for drug metabolism.
- Receptor Modulation : It might interact with various receptors, influencing cellular responses and gene expression.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through several mechanisms:
- Cell Proliferation Inhibition : Studies have shown that this compound can significantly reduce the proliferation of cancer cell lines. For instance, in vitro assays demonstrated an IC50 value indicating effective cytotoxicity against specific cancer types.
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| Huh7 (HCC) | 38.15 | Significant reduction in cell viability |
| A549 (Lung) | 45.20 | Induced apoptosis at higher concentrations |
Anti-Metastatic Effects
In metastatic cancer models, the compound has been shown to inhibit cell migration and invasion. This effect is mediated through the downregulation of proteins associated with epithelial–mesenchymal transition (EMT), such as integrin α7 and MMP9.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Hepatocellular Carcinoma (HCC) :
- Objective : To evaluate the anti-metastatic potential.
- Findings : The compound reduced cell motility and altered cytoskeletal dynamics in Huh7 cells, indicating its potential as an anti-metastatic agent.
-
Lung Cancer Cell Line Studies :
- Objective : To assess cytotoxic effects on A549 cells.
- Results : Demonstrated significant inhibition of cell growth with a clear dose-response relationship.
Q & A
Q. What are the optimal solvent systems for synthesizing 2,3-difluoro-5-methoxy-4-methylbenzyl bromide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves bromination of the parent benzyl alcohol using HBr or PBr₃. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred due to their ability to stabilize intermediates. For example, highlights the use of DCM and H₂O₂/KBr under acidic conditions (pH = 1) to minimize side products like benzaldehyde or dibromo derivatives. Reaction temperature (e.g., 25°C) and stoichiometric excess of brominating agents (1.2–1.5 eq) are critical for maximizing yield .
Q. How can purification protocols be optimized to isolate high-purity this compound?
- Methodological Answer : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography with silica gel (eluent: 5–10% ethyl acetate in hexane) are effective. and emphasize monitoring melting points (e.g., 30–254°C for brominated analogs) and HPLC purity (>95%) to validate crystallinity and purity. Trace impurities, such as residual starting alcohol or di-brominated byproducts, can be identified via GC-MS or ¹⁹F NMR .
Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for benzylic CH₂Br protons (δ 4.5–5.0 ppm) and aromatic fluorine coupling patterns (e.g., meta-fluorines at δ 6.8–7.2 ppm).
- ¹⁹F NMR : Distinct shifts for ortho- and meta-fluorine substituents (e.g., δ -110 to -120 ppm for difluoro groups).
- HRMS : Exact mass confirmation (e.g., C₉H₈BrF₂O requires m/z ≈ 264.97). and provide benchmarks for analogous brominated fluorobenzyl compounds .
Advanced Research Questions
Q. How do steric and electronic effects of the methoxy and methyl groups influence bromination regioselectivity?
- Methodological Answer : Computational studies (DFT or MD simulations) can model transition states to predict regioselectivity. The methoxy group’s electron-donating effect activates the para position, while the methyl group introduces steric hindrance, favoring bromination at the ortho position. ’s reaction mechanism for benzyl bromide formation under H₂O₂/KBr conditions can be extrapolated to study substituent effects .
Q. What strategies mitigate decomposition or side reactions during long-term storage of this compound?
- Methodological Answer :
- Store under inert gas (Ar/N₂) at -20°C in amber vials to prevent photodegradation.
- Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-mediated decomposition.
- Monitor stability via periodic ¹H NMR or TLC; ’s analysis of methyl bromide degradation pathways offers insights into handling brominated analogs .
Q. How can crystallographic data resolve structural ambiguities caused by fluorine disorder or twinning?
- Methodological Answer : Use SHELXL ( ) for refinement, employing constraints for fluorine positions and twin law matrices (e.g., HKLF5 format). High-resolution data (≤0.8 Å) and anisotropic displacement parameters improve model accuracy. For disordered methoxy/methyl groups, PART instructions in SHELXL can partition occupancy .
Q. What analytical approaches distinguish between isomeric byproducts (e.g., 2,4-difluoro vs. 3,5-difluoro derivatives)?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Correlate coupling between fluorine and adjacent protons.
- X-ray crystallography : Definitive assignment of substitution patterns.
- LC-MS/MS : Fragment ion patterns differ due to substituent positioning. and highlight challenges in isolating isomers like 5-bromo-2-fluorobenzyl bromide .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or purity levels across studies?
- Methodological Answer : Cross-validate using multiple techniques:
Q. Why do reaction yields vary significantly when scaling from milligram to gram quantities?
- Methodological Answer : Heat/mass transfer limitations in larger batches can alter kinetics. Use flow chemistry for improved control or optimize stirring rates. ’s small-scale H₂O₂/KBr system may require adjusted reagent addition rates (e.g., dropwise vs. bulk) to maintain selectivity .
Method Development
Q. Can computational tools predict the compound’s reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
